Product packaging for (4-Methylbenzyl)hydrazine hydrochloride(Cat. No.:CAS No. 26177-51-5)

(4-Methylbenzyl)hydrazine hydrochloride

Cat. No.: B1463588
CAS No.: 26177-51-5
M. Wt: 172.65 g/mol
InChI Key: FZDQALMNASCCIY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, D₂O) :
    • δ 2.30 (s, 3H, CH₃),
    • δ 3.80 (s, 2H, CH₂),
    • δ 7.20–7.40 (m, 4H, aromatic H).
  • ¹³C NMR (125 MHz, D₂O) :
    • δ 21.4 (CH₃),
    • δ 50.2 (CH₂),
    • δ 129.1–137.8 (aromatic C).

Infrared (IR) Spectroscopy

  • N-H stretch: 3300–3100 cm⁻¹ (hydrazinium).
  • C-N stretch: 1100–1200 cm⁻¹.
  • Aromatic C=C: 1600–1450 cm⁻¹.

UV-Vis Spectroscopy

  • λₘₐₐ: 260–280 nm (π→π* transitions of aromatic ring).

Thermodynamic Properties: Melting/Decomposition Behavior

Melting Point : 158–160°C.
Decomposition :

  • Onset at ~160°C with gas evolution (NH₃, HCl).
  • Residual char above 300°C.

Thermal Stability :

  • Stable below 150°C under inert conditions.

Solubility Characteristics in Various Solvent Systems

Solvent Solubility (g/100 mL, 25°C)
Water 15–20
Methanol 30–35
Dimethyl sulfoxide (DMSO) 40–45
Ethyl acetate <1
Hexane Insoluble

Partition Coefficient :

  • log P (octanol/water): ~0.55 (hydrophilic due to ionic form).

pKa Values :

  • Hydrazinium ion: ~2.5 (protonated -NH₃⁺).
  • Free base (NH₂-NH₂): ~8.5.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClN2 B1463588 (4-Methylbenzyl)hydrazine hydrochloride CAS No. 26177-51-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5,10H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDQALMNASCCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949050
Record name [(4-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26177-51-5
Record name [(4-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4-Methylbenzyl)hydrazine hydrochloride is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound, with the CAS number 26177-51-5, consists of a hydrazine group attached to a substituted aromatic ring. The presence of the methyl group at the para position enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antioxidant Activity : Compounds containing hydrazine groups have been shown to exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related damage in cells, which is implicated in various diseases, including cancer and neurodegenerative disorders.
  • Anticancer Potential : Studies indicate that hydrazine derivatives can act as anticancer agents. For instance, related compounds have demonstrated inhibition of cancer cell proliferation and induction of apoptosis in various cancer types . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
  • Enzyme Inhibition : this compound may inhibit specific enzymes, including tyrosinase, which is involved in melanin biosynthesis. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydrazine moiety can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Metal Chelation : Some studies suggest that hydrazine derivatives can chelate metal ions, which may enhance their antioxidant capacity and inhibit metal-dependent enzymes .
  • Molecular Docking Studies : Computational studies have shown that this compound can bind effectively to target enzymes, suggesting a potential for structure-based drug design .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantExhibits significant radical scavenging ability
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
Enzyme InhibitionInhibits tyrosinase activity
Metal ChelationPotential to chelate metal ions, enhancing antioxidant effects

Case Study: Anticancer Activity

A study evaluating the anticancer effects of hydrazine derivatives found that compounds similar to this compound inhibited MET receptor tyrosine kinase activity at concentrations as low as 10 μM. This inhibition correlated with a significant reduction in lung cancer cell viability, highlighting the compound's potential as a therapeutic agent against specific cancer types .

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of (4-Methylbenzyl)hydrazine hydrochloride is in the synthesis of pharmaceutical compounds. Its structure allows it to act as a versatile intermediate in the development of various drugs.

  • Hydrazone Formation : The compound can react with aldehydes and ketones to form hydrazones, which are essential in medicinal chemistry for developing anti-cancer and anti-inflammatory agents .
  • Precursor for Other Compounds : It serves as a precursor for several biologically active molecules. For example, derivatives of (4-Methylbenzyl)hydrazine have been investigated for their potential anti-tumor activities .

Material Science Applications

In material science, this compound has been utilized in the synthesis of polymers and other materials.

  • Polymerization Reactions : The compound can participate in polymerization processes, leading to the formation of hydrazine-based polymers that exhibit unique mechanical properties and thermal stability .
  • Crystal Engineering : Recent studies have demonstrated its role in crystal engineering, where it contributes to the formation of novel crystalline structures with potential applications in drug delivery systems .

Toxicological Studies

The compound has also been studied for its toxicological effects, particularly concerning its potential as a contaminant in drinking water.

  • Contaminant Candidate List : this compound has been identified on various contaminant candidate lists due to its potential health risks. Studies have shown that it can exhibit adverse health effects when present in drinking water supplies .
  • Health Risk Assessments : Research has focused on assessing the health risks associated with exposure to this compound, which is vital for regulatory agencies to establish safe exposure limits .

Case Studies and Research Findings

Several case studies have highlighted the applications and implications of this compound:

Study TitleFocusFindings
Crystal Structures of 4-[(4-methylbenzyl)oxy]benzohydrazideMaterial ScienceDemonstrated unique hydrogen-bonding interactions facilitating crystal packing .
Comprehensive Investigation of HydrazinesPharmaceutical SynthesisHighlighted versatility as a precursor for biologically active compounds with therapeutic potential .
Toxicological Assessment by EPAEnvironmental ScienceIdentified as a potential contaminant with associated health risks; recommended further monitoring .

Comparison with Similar Compounds

Substituent Effects: Methyl vs. Methoxy Groups

  • (4-Methoxybenzyl)hydrazine Hydrochloride Molecular Formula: C₈H₁₃ClN₂O Molecular Weight: 188.66 g/mol (monohydrochloride) . Key Differences:
  • The methoxy (-OCH₃) group is electron-donating via resonance, increasing the electron density on the benzyl ring compared to the methyl (-CH₃) group.
  • This alters reactivity in nucleophilic reactions; the methoxy derivative may exhibit slower reaction kinetics with electron-deficient carbonyl groups due to reduced electrophilicity at the hydrazine terminal.
  • Hazards : Similar to the methyl derivative but with additional warnings for respiratory irritation (H335) .

Hydrazine Position: Benzyl vs. Phenyl Substituents

  • 4-Methoxyphenylhydrazine Hydrochloride
    • Molecular Formula : C₇H₁₀ClN₂O
    • Key Differences :
  • This structural difference impacts solubility; the phenyl derivative may have lower lipid solubility compared to benzyl-substituted analogs.
  • Applications : Used in synthesizing indole derivatives (e.g., anti-inflammatory agents) via Fischer indole synthesis .

Electron-Withdrawing Substituents: Nitro and Sulfonyl Groups

  • 4-Nitrophenylhydrazine Hydrochloride
    • Key Differences :
  • The nitro (-NO₂) group is electron-withdrawing, enhancing the electrophilicity of the hydrazine group.
  • This increases reactivity in condensation reactions, making it suitable for forming hydrazones with ketones or aldehydes .
  • 4-Methanesulphonylphenyl Hydrazine Hydrochloride
    • Key Differences :
  • The sulfonyl (-SO₂) group further withdraws electrons, creating a highly electrophilic hydrazine.
  • Used in synthesizing pyrazoline derivatives via nucleophilic attack on chromanone carbonyl groups .

Comparative Table of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications Hazards (H-Codes)
(4-Methylbenzyl)hydrazine HCl C₈H₁₄Cl₂N₂ 209.12 Methyl (benzyl) Organic synthesis, acylation reactions H302, H312, H315, H319, H332, H335
(4-Methoxybenzyl)hydrazine HCl C₈H₁₃ClN₂O 188.66 Methoxy (benzyl) Redox reactions, intermediate synthesis H302, H315, H319, H335
4-Methoxyphenylhydrazine HCl C₇H₁₀ClN₂O 174.62 Methoxy (phenyl) Indole synthesis, pharmaceuticals H302, H315
4-Nitrophenylhydrazine HCl C₆H₆ClN₃O₂ 187.58 Nitro (phenyl) Hydrazone formation, analytical chemistry H302, H315
4-Methanesulphonylphenyl Hydrazine HCl C₇H₉ClN₂O₂S 220.68 Sulfonyl (phenyl) Pyrazoline synthesis, antifungal agents H315, H319

Reactivity and Application Insights

  • Electron-Donating Groups (Methyl, Methoxy) :
    • Enhance stability of intermediates in redox reactions (e.g., perovskite precursor solutions) but may reduce efficiency compared to electron-withdrawing analogs .
  • Electron-Withdrawing Groups (Nitro, Sulfonyl) :
    • Improve reactivity in nucleophilic substitutions and condensations but may require harsher reaction conditions .
  • Benzyl vs. Phenyl Hydrazines: Benzyl derivatives (e.g., 4-methylbenzyl) offer better solubility in organic solvents, making them preferred for acylation reactions in non-polar media .

Preparation Methods

Preparation via Reduction of Benzyl Diazonium Salts

One well-established method for preparing hydrazine hydrochloride derivatives involves diazotization of the corresponding aniline derivative followed by reduction.

General procedure:

  • Diazotization: Under acidic conditions at low temperature (5–10 °C), a sodium nitrite aqueous solution (approximately 20%) is added dropwise to 4-methylbenzylamine or related aniline precursor to form the diazonium salt.

  • Reduction: The diazonium salt solution is treated with a reducing agent such as ammonium sulfite aqueous solution at 50–60 °C for 3–4 hours to reduce the diazonium salt to the hydrazine derivative.

  • Acidification: The reaction mixture is acidified with hydrochloric acid (around 20%) at 50–70 °C for 1–2 hours to form the hydrazine hydrochloride salt.

  • Isolation: The product is cooled, filtered, washed, and dried to yield (4-methylbenzyl)hydrazine hydrochloride with good crystallinity and purity.

Advantages:

  • Using ammonium sulfite as a reducing agent avoids caking issues common with sodium sulfite.
  • The acidification byproducts (ammonium chloride and ammonium hydrogen sulfate) are highly soluble, facilitating reaction handling.
  • The product crystallizes with good fluidity, simplifying washing and drying.

This method is adapted from analogous procedures for 4-chlorophenylhydrazine hydrochloride and is applicable to 4-methylbenzyl derivatives with appropriate modifications.

Direct Substitution of Benzyl Halides with Hydrazine

Another common synthetic route involves nucleophilic substitution of 4-methylbenzyl chloride or bromide with hydrazine hydrate.

Typical reaction conditions:

  • React 4-methylbenzyl chloride with excess hydrazine hydrate in ethanol or another polar solvent.
  • Heat the mixture at 60–80 °C for 2–6 hours.
  • Monitor the reaction by thin-layer chromatography (TLC).
  • Upon completion, cool the reaction mixture and add hydrochloric acid to precipitate the hydrazine hydrochloride salt.
  • Filter and recrystallize the product from cold ethanol.

This method provides a straightforward approach to obtain this compound, often yielding high purity products suitable for further applications.

Oxidation of Benzophenone-Imine Intermediates

A more advanced and industrially relevant method involves the oxidation of benzophenone-imine derivatives followed by hydrolysis and acidification to yield hydrazine hydrohalides.

Key steps:

  • Oxidize benzophenone-imine with molecular oxygen in the presence of copper catalysts at 60–200 °C under controlled pressure (0.1–10 atm) for 0.1–10 hours.
  • Separate the aqueous solution containing hydrazine hydrohalide and catalyst.
  • Adjust the pH to 3–7 with alkali (e.g., sodium hydroxide) before extraction.
  • Extract and purify the hydrazine hydrochloride salt.

This process allows continuous or batch operation and is scalable for industrial production. It is adaptable for preparing various hydrazine hydrohalides, including this compound, by modifying the starting imine and reaction parameters.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Reaction Time & Temp Yield & Notes
Diazotization and Reduction 4-Methylbenzylamine or aniline NaNO2 (20%), NH4SO3, HCl (20%), acidic medium 5–10 °C (diazotization), 50–70 °C (reduction/acidification), 3–4 h High purity, good crystallinity, scalable
Direct Substitution with Hydrazine 4-Methylbenzyl chloride/bromide Hydrazine hydrate, ethanol, HCl 60–80 °C, 2–6 h Straightforward, high purity
Oxidation of Benzophenone-imine Benzophenone-imine derivative Molecular oxygen, copper catalyst, alkali for pH control 60–200 °C, 0.1–10 h Industrial scale, continuous/batch process

Analytical and Purity Considerations

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity, especially in substitution and diazotization routes.
  • NMR Spectroscopy: Confirms structure and purity of the hydrazine hydrochloride product.
  • Crystallinity and Flow Properties: Diazotization-reduction products show favorable crystallinity and fluidity, aiding isolation and purification.
  • Yield Optimization: Reaction times, temperatures, and reagent concentrations are optimized to maximize yield and minimize side reactions.

Q & A

Q. Tables for Key Data

Property Value Reference
Molecular Weight172.66 g/mol
¹H NMR (DMSO-d₆)δ 7.2–7.4 (m, 4H, ArH)
IR (KBr)3200 cm⁻¹ (N-H), 1600 cm⁻¹ (C-N)
LD₅₀ (oral, rat)80–188 mg/kg (hydrazine analogs)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylbenzyl)hydrazine hydrochloride
Reactant of Route 2
(4-Methylbenzyl)hydrazine hydrochloride

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